

preparing 2-Chloro-ATP stock solution for experiments

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Compound of Interest		
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Application Notes and Protocols for 2-Chloro-ATP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of 2-Chloro-adenosine 5'-triphosphate (**2-Chloro-ATP**) stock solutions for various experimental applications. **2-Chloro-ATP** is a stable analog of adenosine 5'-triphosphate (ATP) used to study purinergic signaling.

Application Notes

- 1. Introduction to 2-Chloro-ATP
- **2-Chloro-ATP** is a synthetic analog of ATP where a chlorine atom replaces the hydrogen atom at the 2-position of the adenine ring.[1] This modification confers altered selectivity and stability compared to native ATP, making it a valuable tool for investigating the function of purinergic receptors, particularly the P2X and P2Y receptor families.[2] It has been utilized in studies of various physiological processes, including neurotransmission, inflammation, and apoptosis.[3] [4]
- 2. Mechanism of Action
- **2-Chloro-ATP** acts as an agonist at certain P2X receptors and an antagonist at the P2Y1 receptor.[2] Its effects are concentration-dependent. At low concentrations, it can induce intracellular calcium mobilization through a mechanism that may not involve the production of



inositol phosphates.[5][6] At higher concentrations (e.g., >30 μM in brain capillary endothelial cells), it can activate phospholipase C.[5] As an ATP analog, it can also serve as a substrate for certain kinases, though its efficiency may differ from ATP.[2]

3. Key Research Applications

- Purinergic Receptor Characterization: Used to differentiate between P2 receptor subtypes
 due to its mixed agonist/antagonist profile.[2] For instance, it is an antagonist of the P2Y1
 receptor while acting as an agonist for P2X receptors.[2]
- Calcium Signaling Studies: Induces increases in intracellular calcium ([Ca2+]i), allowing for the investigation of calcium-dependent signaling pathways.[5][7]
- Enzyme Specificity and Inhibition: Employed to study the substrate specificity of enzymes like cyclic nucleotide-dependent protein kinases and to act as a soluble guanylate cyclase inhibitor.[2][7]
- Apoptosis and Cytotoxicity Assays: Can induce apoptotic cell death in certain cell types, providing a model for studying purine-mediated cytotoxicity.[4]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for **2-Chloro-ATP**.

Table 1: Chemical and Physical Properties of 2-Chloro-ATP



Property	Value	Source
Molecular Formula	C10H15CIN5O13P3 (Free Acid)	[1]
Molecular Weight	541.62 g/mol (Free Acid)	[1]
CAS Number	49564-60-5	[1]
Form	Typically supplied as a solid white powder or a pre-made aqueous solution.	[8][9]
Solubility	Soluble in water.	[2][8]
Purity	≥95% (as determined by HPLC) is common for research-grade material.	[2][9]

Table 2: Stock Solution Preparation and Storage Recommendations



Parameter	Recommendation	Rationale / Notes
Reconstitution Solvent	High-purity, sterile water (e.g., DNase/RNase-free).	Ensures minimal contamination and degradation.
Recommended Stock Concentration	10-100 mM.	High concentration minimizes pipetting errors and the volume of solvent added to experiments.[10][11]
pH Adjustment	Adjust to pH 7.0 - 7.5 with NaOH.	ATP solutions are acidic when dissolved in water. Neutral pH is crucial for stability and biological compatibility.[10][12]
Storage Temperature (Powder)	-20°C with desiccation.	For long-term stability of the solid compound.[8][13]
Storage Temperature (Solution)	-20°C or -80°C in single-use aliquots.	Prevents degradation from repeated freeze-thaw cycles. Neutral frozen solutions are stable for at least a year.[11] [12][14]
Short-Term Storage (Solution)	A refrigerated solution (4°C) may be stable for up to one week.	[14] However, for critical experiments, fresh or newly thawed aliquots are recommended.
Stability Concern	ATP and its analogs are susceptible to hydrolysis, especially in acidic conditions and at room temperature.	The primary hydrolysis product is the corresponding diphosphate (2-Chloro-ADP). [14][15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM 2-Chloro-ATP Stock Solution



This protocol describes the preparation of a sterile, pH-adjusted stock solution for use in cell culture and biochemical assays.

Workflow for Preparing 2-Chloro-ATP Stock Solution



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Caption: Workflow for preparing a **2-Chloro-ATP** stock solution.

Materials:

- 2-Chloro-ATP (solid powder, tetrasodium salt form is common)
- Nuclease-free sterile water
- 1 M NaOH solution
- Sterile microcentrifuge tubes
- 0.22 μm sterile syringe filter
- Calibrated pH meter

Procedure:

- Calculation: Determine the mass of 2-Chloro-ATP powder required. For a 10 mL solution of 100 mM 2-Chloro-ATP (using the tetrasodium salt, MW ≈ 629.6 g/mol [2]), the calculation is:
 - 0.1 L * 0.1 mol/L * 629.6 g/mol = 0.6296 g
- Weighing: Accurately weigh the calculated amount of 2-Chloro-ATP powder in a sterile container.
- Dissolution: Add approximately 70-80% of the final desired volume of sterile water (e.g., 7-8 mL for a 10 mL final volume). Mix gently until the powder is completely dissolved. Keep the solution on ice to minimize potential degradation during handling.[16]
- pH Adjustment: The initial solution will be acidic. Place the solution on a stir plate with a sterile stir bar. Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to a final value between 7.0 and 7.5. Be careful not to overshoot the target pH.[10]
- Final Volume: Once the pH is adjusted, transfer the solution to a sterile graduated cylinder or volumetric flask and add sterile water to reach the final desired volume (e.g., 10 mL).



- Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a sterile container. This is critical for applications involving cell culture.[16]
- Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 50-100 μ L) in sterile, nuclease-free microcentrifuge tubes.
- Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately store them at -20°C or -80°C.[12]

Protocol 2: General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol outlines a general procedure for using **2-Chloro-ATP** to stimulate P2 receptors and measure subsequent changes in intracellular calcium using a fluorescent indicator like Fura-2 or Fluo-4.

Materials:

- Adherent cells expressing P2 receptors of interest (e.g., HEK293, C6 glioma cells)
- Cell culture medium
- · Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- 100 mM **2-Chloro-ATP** stock solution (from Protocol 1)
- Fluorometric imaging plate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed cells onto a 96-well black, clear-bottom microplate at a density that will
 result in a confluent monolayer on the day of the experiment. Culture overnight.
- Dye Loading:

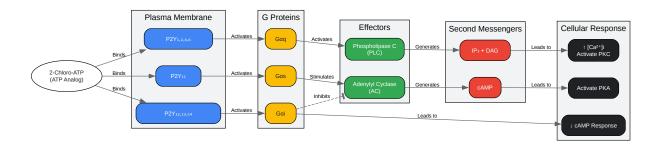


- \circ Prepare a loading buffer containing the calcium indicator dye. For example, 4 μ M Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
- Remove the culture medium from the wells and wash once with HBSS.
- Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
- Washing: After incubation, carefully remove the loading buffer and wash the cells 2-3 times
 with fresh HBSS to remove any extracellular dye. Add a final volume of HBSS to each well
 for the assay.
- Baseline Measurement: Place the plate in the fluorometric reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.
- Compound Addition:
 - \circ Prepare serial dilutions of **2-Chloro-ATP** in HBSS from the 100 mM stock solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 μ M).
 - Using the instrument's injection port, add the **2-Chloro-ATP** dilutions to the wells.
- Signal Measurement: Immediately after compound addition, continuously record the fluorescence signal for several minutes to capture the full calcium response profile (peak and decay).
- Data Analysis: The change in fluorescence (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence, is proportional to the change in intracellular calcium concentration. Plot the peak response against the log of the **2-Chloro-ATP** concentration to generate a dose-response curve and calculate the EC₅₀.

Signaling Pathways P2Y Receptor Signaling Activated by 2-Chloro-ATP (as an ATP Analog)

ATP and its analogs activate various P2Y receptors, which are G protein-coupled receptors (GPCRs).[3] These receptors couple to different G protein subtypes (Gq, Gs, Gi) to initiate diverse downstream signaling cascades.[17][18][19]





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Caption: Generalized P2Y receptor signaling pathways activated by ATP analogs.

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